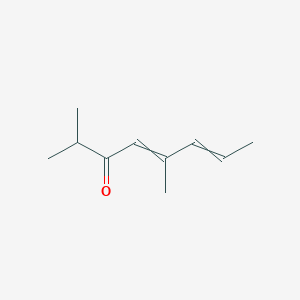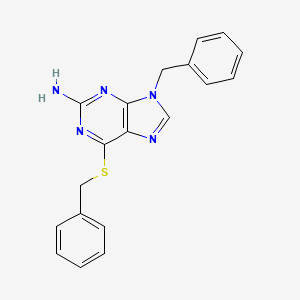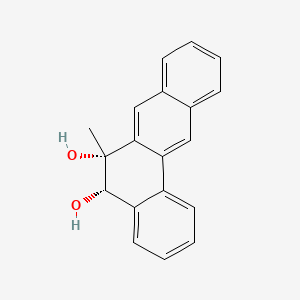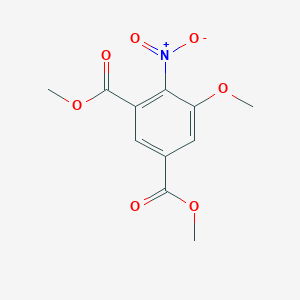
Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H11NO7 It is a derivative of benzene, featuring both nitro and methoxy functional groups, as well as two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate typically involves the nitration of a suitable precursor, followed by esterification. One common method involves the nitration of 5-methoxyisophthalic acid, followed by esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The esterification step can be optimized using high-pressure reactors to increase the reaction rate and efficiency .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed:
Reduction: Formation of Dimethyl 5-amino-4-nitrobenzene-1,3-dicarboxylate.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Dimethyl 5-methoxyisophthalate: Lacks the nitro group, making it less reactive in redox reactions.
Dimethyl 4-nitroisophthalate: Lacks the methoxy group, affecting its solubility and reactivity.
Dimethyl 5-nitroisophthalate: Similar structure but without the methoxy group, leading to different chemical properties.
Propriétés
Numéro CAS |
92289-26-4 |
|---|---|
Formule moléculaire |
C11H11NO7 |
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H11NO7/c1-17-8-5-6(10(13)18-2)4-7(11(14)19-3)9(8)12(15)16/h4-5H,1-3H3 |
Clé InChI |
KGFVXLYJDARDKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)



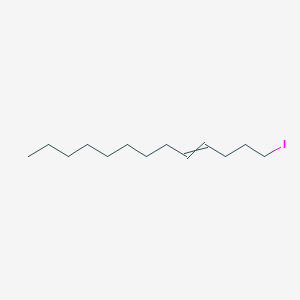
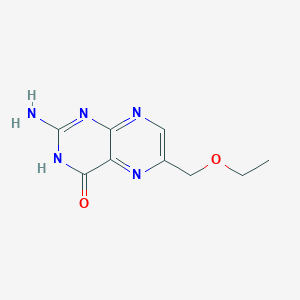
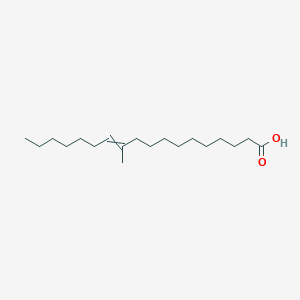

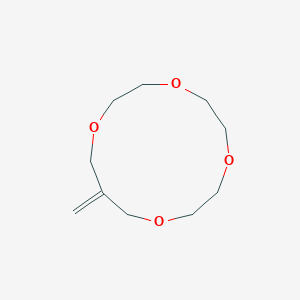
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
